molecular formula C9H16O2 B3045713 Methyl (E)-6-methylhept-4-enoate CAS No. 112375-56-1

Methyl (E)-6-methylhept-4-enoate

Cat. No. B3045713
CAS RN: 112375-56-1
M. Wt: 156.22 g/mol
InChI Key: QUFUSBQFKQNUIR-GQCTYLIASA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is synthesized or used as a starting material .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Synthesis and Transformation for Heterocyclic Systems

Methyl (E)-6-methylhept-4-enoate is utilized in the synthesis and transformation of multifunctional compounds. For instance, it has been employed in the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).

Preparation of HIV-1 Protease Inhibitors

This compound plays a role in the development of HIV-1 protease inhibitors. A ligand-free Suzuki coupling protocol has been developed to unite methyl (E)-6-methylhept-4-enoate with arylboronic acids, enabling the preparation of diverse aryl-substituted cores for these inhibitors (Chiummiento et al., 2012).

Synthesis of Bisabolane-type Sesquiterpenes

The compound is used in the facile and practical route for the synthesis of bioactive and optically active bisabolane-type sesquiterpenes. This is achieved through lipase-catalyzed enantioselective acetylation and solvolysis of brosylates (Fujii et al., 2009).

Application in Photochemical Bromination

Methyl (E)-6-methylhept-4-enoate is involved in photochemical bromination processes. This includes the formation of various brominated compounds, which can be crucial in different synthetic pathways (Ishii et al., 1985).

Biological Activities and Molecular Docking

This compound is also significant in the field of biology and pharmacology. For example, studies have been conducted on its synthesis, crystal structure analysis, biological activities, and molecular docking potential as a bioactive agent (Murugavel et al., 2016).

Photosensitized Oxidation

The compound is used in photosensitized oxidation of furans, showcasing its utility in synthetic chemistry. This method provides a straightforward approach to synthesize functionalized methyl cis-4-oxoalk-2-enoates (Iesce et al., 1995).

Enzymatic Resolution in Pharmaceutical Synthesis

Methyl (E)-6-methylhept-4-enoate is involved in the enzymatic resolution process, particularly in the preparation of pharmaceutical ingredients. This includes its use in the synthesis of chiral active pharmaceutical ingredients (Brenna et al., 2012).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how the compound interacts with biological systems to produce that effect .

Safety and Hazards

This section would detail how to safely handle and store the compound, as well as hazards associated with the compound, such as toxicity, flammability, or reactivity .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

methyl (E)-6-methylhept-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)6-4-5-7-9(10)11-3/h4,6,8H,5,7H2,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFUSBQFKQNUIR-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-6-methylhept-4-enoate

CAS RN

112375-56-1
Record name Hept-4-enoic acid, 6-methyl-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112375561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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